molecular formula C23H23N3O B13368792 4-[3-(4-Isopropylanilino)-5-methylimidazo[1,2-a]pyridin-2-yl]phenol

4-[3-(4-Isopropylanilino)-5-methylimidazo[1,2-a]pyridin-2-yl]phenol

Cat. No.: B13368792
M. Wt: 357.4 g/mol
InChI Key: VDQCWMAZPCWZBF-UHFFFAOYSA-N
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Description

4-[3-(4-Isopropylanilino)-5-methylimidazo[1,2-a]pyridin-2-yl]phenol is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-Isopropylanilino)-5-methylimidazo[1,2-a]pyridin-2-yl]phenol typically involves multi-step organic reactions. One common method includes the reaction of 4-isopropylaniline with 2-bromo-5-methylimidazo[1,2-a]pyridine under specific conditions to form the desired product . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-Isopropylanilino)-5-methylimidazo[1,2-a]pyridin-2-yl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Hydroxide ions in aqueous solution.

Major Products Formed

Scientific Research Applications

4-[3-(4-Isopropylanilino)-5-methylimidazo[1,2-a]pyridin-2-yl]phenol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(4-Isopropylanilino)-5-methylimidazo[1,2-a]pyridin-2-yl]phenol involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-(tert-Butylamino)imidazo[1,2-a]pyridin-2-yl)phenyl p-tolylcarbamate
  • Imidazo[1,2-a]pyridine derivatives with pyrimidine rings
  • Imidazo[1,2-a]pyridine-based 1,2,3-triazole amide derivatives

Uniqueness

4-[3-(4-Isopropylanilino)-5-methylimidazo[1,2-a]pyridin-2-yl]phenol stands out due to its unique structural features, such as the presence of an isopropylanilino group and a phenol moiety. These structural elements contribute to its distinct biological activities and make it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C23H23N3O

Molecular Weight

357.4 g/mol

IUPAC Name

4-[5-methyl-3-(4-propan-2-ylanilino)imidazo[1,2-a]pyridin-2-yl]phenol

InChI

InChI=1S/C23H23N3O/c1-15(2)17-7-11-19(12-8-17)24-23-22(18-9-13-20(27)14-10-18)25-21-6-4-5-16(3)26(21)23/h4-15,24,27H,1-3H3

InChI Key

VDQCWMAZPCWZBF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=NC(=C(N12)NC3=CC=C(C=C3)C(C)C)C4=CC=C(C=C4)O

Origin of Product

United States

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